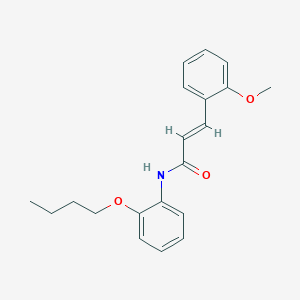

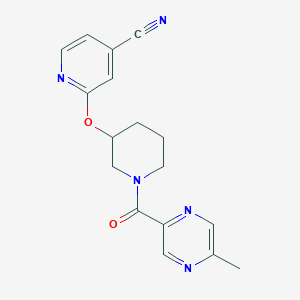

![molecular formula C34H32N2O6 B2603190 Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate CAS No. 176693-97-3](/img/structure/B2603190.png)

Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate” is an indole derivative. Indole derivatives have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives often involves the oxidation of carbaldehyde derivatives to carboxylic acid derivatives . In some cases, ester or amide hydrolysis is observed at the secondary moiety containing the ester or amide group .Molecular Structure Analysis

Indole-containing small molecules have structural similarity to endogenous neurotransmitters, endowing the molecules with neurological activity and affinity toward serotonin receptors . Some indole-based compounds have potential inhibitory activities against distinct anti-tubercular targets .Chemical Reactions Analysis

Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds . Their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For instance, the intermediate carbaldehyde is produced as the main intermediate during the synthesis steps .科学的研究の応用

Synthesis and Chemical Properties

One study discusses the Oxidative Photochemical Cyclization of certain derivatives, highlighting the synthesis of benzo[a]carbazoles. This process involves a two-step synthesis starting from ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates, utilizing the Ullmann–Hurtley reaction followed by oxidative photocyclization to form the benzo[a]carbazole ring. This study emphasizes the chemical transformations using CuBr2, which are pivotal in realizing transformations that conventional conditions fail to achieve (Li et al., 2015).

Biological Activities

Another area of research focused on In Vitro Anti-Hepatitis B Virus Activities of ethyl 5-hydroxyindole-3-carboxylates, where derivatives were designed, synthesized, and their anti-HBV activities evaluated. Among the compounds, one displayed significant anti-HBV activity, showcasing the potential of these compounds in antiviral treatments (Zhao et al., 2006).

Chemoselective Reactions

Research on Chemoselective Reactions of benz[g]indole-based bisheterocycle dicarboxylate towards hydrazine hydrate was also conducted. This study explored the exclusive formation of certain derivatives and their antimicrobial activities, providing insights into the selective reactivity and potential applications in developing antimicrobial agents (Donawade et al., 2005).

作用機序

The mechanism of action of indole derivatives is often related to their ability to form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . For example, one of the compounds, 1-(2-(1H-indol-3-yl)ethyl)-3-(3,4-dichlorophenyl)thiourea, inhibits S. aureus topoisomerase IV decatenation activity and S. aureus DNA gyrase supercoiling activity .

Safety and Hazards

将来の方向性

Indole derivatives have broad therapeutic potential and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Researchers have extensively explored indole derivatives as potential anti-tubercular agents or drugs . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

特性

IUPAC Name |

ethyl 1-[2-(3-ethoxycarbonyl-5-hydroxy-2-methylbenzo[g]indol-1-yl)ethyl]-5-hydroxy-2-methylbenzo[g]indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N2O6/c1-5-41-33(39)29-19(3)35(31-23-13-9-7-11-21(23)27(37)17-25(29)31)15-16-36-20(4)30(34(40)42-6-2)26-18-28(38)22-12-8-10-14-24(22)32(26)36/h7-14,17-18,37-38H,5-6,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUMKAGIUKADKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C3=CC=CC=C32)O)CCN4C(=C(C5=C4C6=CC=CC=C6C(=C5)O)C(=O)OCC)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2603110.png)

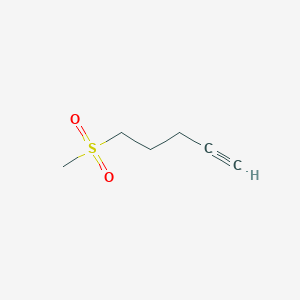

![1-{4-[(Diethylamino)sulfonyl]phenyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2603111.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2603114.png)

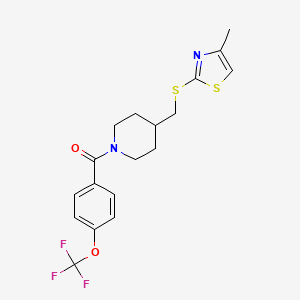

![N-(benzo[d]thiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2603116.png)

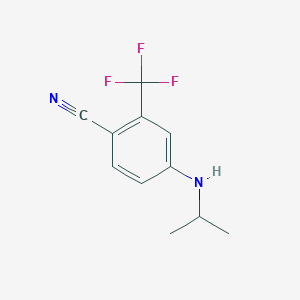

![Tert-butyl N-[5-nitro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2603120.png)

![1-{3-[(Pyridazin-3-yl)amino]azetidin-1-yl}-2-(thiophen-3-yl)ethan-1-one](/img/structure/B2603124.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2603125.png)

![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2603126.png)